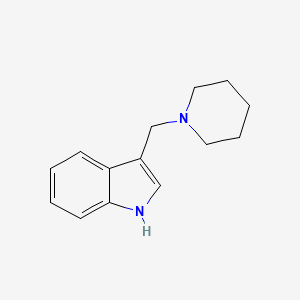

3-((PIPERIDIN-1-YL)METHYL)-1H-INDOLE

Descripción

Significance of Indole (B1671886) Derivatives in Drug Discovery

The indole scaffold, a bicyclic aromatic heterocycle, is a fundamental component in a vast array of biologically active compounds. Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with various biological targets. nih.gov The significance of indole derivatives is underscored by their presence in essential endogenous molecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). acs.org

In the realm of medicine, indole-based compounds have demonstrated a remarkable breadth of therapeutic applications. nih.gov They are integral to drugs used for treating a wide spectrum of conditions, including cancer, infectious diseases, inflammation, and neurological disorders. nih.govsmolecule.com For instance, the vinca (B1221190) alkaloids, such as vincristine, are indispensable anticancer agents, while the indole alkaloid reserpine (B192253) has been utilized as an antihypertensive medication. nih.gov The structural versatility of the indole ring allows medicinal chemists to modify it extensively, leading to the development of novel drug candidates with enhanced potency and selectivity. nih.gov

The following table provides examples of the diverse biological activities exhibited by indole derivatives:

| Biological Activity | Examples of Investigated Indole Derivatives |

|---|---|

| Anticancer | Vincristine, Indole-3-carbinol |

| Antihypertensive | Reserpine |

| Antidepressant | Amedalin |

| Antimicrobial | Various synthetic indole derivatives |

Role of Piperidine (B6355638) Moieties in Pharmacologically Active Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. nih.govresearchgate.net Its non-planar, chair-like conformation allows for specific spatial arrangements of substituents, which can be crucial for optimal interaction with protein binding sites. The basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets. nih.gov

Rationale for Investigating 3-((PIPERIDIN-1-YL)METHYL)-1H-INDOLE as a Compound of Interest

The compound this compound, which incorporates both the indole and piperidine scaffolds, represents a logical and strategic area of investigation in medicinal chemistry. This specific arrangement, where a piperidine ring is connected to the 3-position of an indole nucleus via a methylene (B1212753) linker, is of interest for several key reasons.

Firstly, this compound serves as a valuable pharmaceutical intermediate. chemicalbook.com Its structure provides a versatile platform for further chemical modifications, allowing for the synthesis of a diverse library of more complex molecules. By altering the substituents on either the indole or piperidine rings, chemists can systematically explore the structure-activity relationships (SAR) of new compound series.

Secondly, derivatives based on this scaffold have shown promise in targeting various biological systems. For instance, related 3-(piperidin-1-yl-propyl)indole derivatives have been developed as highly selective agonists for the human 5-HT1D receptor, which is a target for the treatment of migraine. nih.govnih.gov The ability to fine-tune the interaction with specific serotonin receptor subtypes highlights the potential for developing therapies with improved side-effect profiles. nih.gov Furthermore, the combination of indole and piperidine motifs is explored in the development of multi-target antipsychotics, aiming to interact with both dopamine (B1211576) and serotonin receptors. nih.govresearchgate.net

The investigation of this compound and its analogues is also driven by the need to develop novel treatments for central nervous system disorders. clinmedkaz.org The unique three-dimensional structure afforded by the piperidine ring, coupled with the established biological relevance of the indole nucleus, provides a compelling starting point for the design of new psychoactive agents. The exploration of such hybrid molecules allows researchers to probe the chemical space between known active compounds, potentially leading to the discovery of new therapeutic agents with novel mechanisms of action or improved pharmacological properties.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(piperidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-4-8-16(9-5-1)11-12-10-15-14-7-3-2-6-13(12)14/h2-3,6-7,10,15H,1,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKXPFRRVVWAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201759 | |

| Record name | Indole, 3-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5355-42-0 | |

| Record name | 3-(1-Piperidinylmethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Skatylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5355-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5355-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-SKATYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ED9JU5XWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Pharmacological Profiles of 3 Piperidin 1 Yl Methyl 1h Indole Derivatives

Anti-Cancer and Anti-Proliferative Activities

The quest for novel and effective anti-cancer agents has led to the investigation of various heterocyclic compounds, with indole (B1671886) derivatives, including those bearing a piperidinomethyl substituent, showing considerable promise.

Inhibition of Cancer Cell Lines

A number of studies have highlighted the cytotoxic effects of 3-((piperidin-1-yl)methyl)-1H-indole derivatives against a panel of human cancer cell lines. For instance, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized and evaluated for their cytotoxic activities against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. nih.gov Several of these compounds exhibited activity comparable to the standard drug 5-fluorouracil, with some derivatives showing even lower IC50 concentrations, indicating potent cancer cell growth inhibition. nih.gov The most potent of these compounds was found to induce apoptosis, a form of programmed cell death, in HUH7 and MCF7 cells. nih.gov

Similarly, newly designed pyrazolinyl-indole derivatives have demonstrated remarkable cytotoxic activities against nine different types of cancer cell lines, including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers. mdpi.com Specifically, compounds HD02, HD05, and HD12 showed significant growth inhibition across these cell lines. mdpi.com Compound HD05, in particular, exhibited a broad range of cancer cell growth inhibition, showing significant activity against leukemia cells. mdpi.com

Furthermore, other indole derivatives have been investigated for their anticancer potential. Bis(indolyl)methane derivatives have shown excellent anticancer activity against DU145 (prostate), HepG2 (liver), and B16 (melanoma) cell lines. nih.gov Additionally, new 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated selective cytotoxicity against the HCT-116 colon cancer cell line, causing cell cycle arrest. nih.gov

Table 1: Anti-proliferative Activity of Selected Indole Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-Methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | Cytotoxic activity, apoptosis induction | nih.gov |

| Pyrazolinyl-indole derivatives (HD02, HD05, HD12) | Leukemia, Colon, Breast, Melanoma, Lung, Renal, Prostate, CNS, Ovarian | Cytotoxic activity, significant growth inhibition | mdpi.com |

| Bis(indolyl)methane derivatives | DU145 (Prostate), HepG2 (Liver), B16 (Melanoma) | Excellent anticancer activity | nih.gov |

| 2-(Thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | Selective cytotoxicity, cell cycle arrest | nih.gov |

Modulation of Receptor Tyrosine Kinase Pathways (e.g., EGFR Inhibition)

A key mechanism through which many anti-cancer drugs exert their effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is often dysregulated in various cancers, making it a prime target for therapeutic intervention. rjptonline.org

Research has shown that certain 3-substituted indole derivatives can act as EGFR inhibitors. nih.gov Molecular docking studies have been employed to investigate the binding interactions of these compounds with the EGFR tyrosine kinase domain. mdpi.com For example, pyrazolinyl-indole derivatives were docked into the EGFR-TK protein base model to validate their anti-cancer activity. mdpi.com

The design of novel indolyl-pyrimidine derivatives has also yielded compounds with significant EGFR inhibitory activity. nih.gov Some of these compounds showed inhibitory activities comparable to the known EGFR inhibitor, erlotinib. nih.gov The most active of these derivatives demonstrated potent inhibition of EGFR, suggesting their potential as effective anti-cancer agents by targeting this critical signaling pathway. nih.gov This highlights the importance of the indole scaffold in designing new EGFR inhibitors. researchgate.net

Anti-Infective Potentials

In addition to their anti-cancer properties, this compound derivatives have demonstrated a broad spectrum of anti-infective activities, positioning them as potential candidates for the development of new antimicrobial, antiviral, and antitubercular drugs.

Antimicrobial Activity (Antibacterial, Antifungal)

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. biomedpharmajournal.org Indole derivatives have been a focal point of such research.

Studies have shown that new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties possess a broad spectrum of activity against various microorganisms, including Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov One particular indole-triazole derivative emerged as a promising lead for a novel antibacterial and antifungal agent. nih.gov

Furthermore, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with activity in some cases exceeding that of ampicillin (B1664943) and streptomycin. nih.gov These compounds also displayed good to excellent antifungal activity. nih.gov Docking studies suggested that their antibacterial action may stem from the inhibition of E. coli MurB, while their antifungal activity could be attributed to the inhibition of 14a-lanosterol demethylase of CYP51Ca. nih.gov

Other research has focused on (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and its methyl analog, which were found to be active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The methyl ester derivative, in particular, showed excellent antibacterial activity. biointerfaceresearch.com

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Tested Organisms | Activity | Reference |

|---|---|---|---|

| Indole-triazole/thiadiazole/carbothioamide derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum antimicrobial activity | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria, various fungi | Potent antibacterial and antifungal activity | nih.gov |

| (E)-ethyl/methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylates | S. aureus, E. coli | Antibacterial activity | biointerfaceresearch.com |

Antiviral Activity (e.g., HIV, HCV, Influenza, Coxsackie B4)

The indole nucleus is a key component in many compounds exhibiting antiviral properties. A series of new isatin (B1672199) derivatives, which are based on an indole core, were designed and synthesized as broad-spectrum antiviral agents. nih.gov These compounds were tested against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov Several of these derivatives displayed high antiviral activity against these viruses, with some showing IC50 values in the nanomolar range. nih.govresearchgate.net

Furthermore, other piperidine (B6355638) derivatives have been investigated for their antiviral potential against the influenza A/H1N1 virus and were found to be effective compared to commercial drugs like Tamiflu and Rimantadine. mdpi.com

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains underscores the urgent need for new antitubercular agents. Indole derivatives have been explored for their potential to combat Mycobacterium tuberculosis.

A study involving a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives evaluated their in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds showing interesting activity. researchgate.net Another study focused on 5-fluoro-1H-indole-2,3-dione and 5-nitro-1H-indole-2,3-dione derivatives, including 1-morpholino/piperidinomethyl-5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, which were also evaluated against M. tuberculosis H37Rv. nih.gov Certain 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholinomethyl derivatives exhibited significant inhibitory activity. nih.gov

Antiparasitic Activity (e.g., Plasmodium falciparum, Trypanosoma cruzi)

Derivatives of the 3-piperidin-1H-indole scaffold have been identified as a potential new chemotype for antimalarial drugs. nih.govcabidigitallibrary.org Research based on hits from high-throughput screening against Plasmodium falciparum has led to the synthesis and evaluation of numerous analogues. cabidigitallibrary.org

A series of 3-piperidin-4-yl-1H-indoles was synthesized and assessed for anti-parasitic activity. nih.govcabidigitallibrary.org While structure-activity relationship (SAR) studies showed that the core scaffold is sensitive to most modifications on the N-piperidinyl group, researchers were able to identify a lead-like compound with notable antimalarial properties. nih.govcabidigitallibrary.org This compound demonstrated activity against both drug-sensitive and drug-resistant strains of P. falciparum with EC₅₀ values around 3 µM. nih.govcabidigitallibrary.org It also showed selectivity for the malaria parasite and no cross-resistance with chloroquine. nih.govcabidigitallibrary.org The indole group is recognized as an important fragment in several lead candidates for antimalarial drugs. acs.org

Further studies have explored indole derivatives for activity against trypanosomatids. nih.gov For instance, a library of diamidine indole derivatives was evaluated for its antiparasitic activity against T. brucei and P. falciparum, with many exhibiting excellent inhibitory activity in the nanomolar range for both parasites. nih.gov

Table 1: Antiparasitic Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Organism | Activity (EC₅₀/IC₅₀) | Source(s) |

| 3-piperidin-4-yl-1H-indole derivative (10d) | Plasmodium falciparum (drug-resistant/sensitive) | ~ 3 µM | nih.gov, cabidigitallibrary.org |

| Diamidine indole derivatives | Trypanosoma brucei, Plasmodium falciparum | Nanomolar range | nih.gov |

| Piperazine-tethered thiazole (B1198619) (2291-61) | Plasmodium falciparum (chloroquine-resistant Dd2) | 102 nM | mdpi.com |

Neurological and Neuropharmacological Applications

The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin (B10506) has made this compound derivatives a rich area for neuropharmacological research.

Serotonin Receptor Agonism/Antagonism (e.g., h5-HT(1D) Receptor)

A significant body of research has focused on developing derivatives of this compound as selective agonists for the human 5-HT(1D) receptor, primarily for the treatment of migraine. nih.govnih.gov A series of 3-[3-(piperidin-1-yl)propyl]indoles was synthesized, leading to the identification of L-772,405, a high-affinity, full agonist for the h5-HT(1D) receptor. nih.gov This compound demonstrated a remarkable 170-fold selectivity for the h5-HT(1D) receptor over the h5-HT(1B) receptor. nih.gov

Similarly, another series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines was investigated, yielding an analog (12a) that was a full agonist at the h5-HT(1D) receptor with good binding selectivity over the h5-HT(1B) receptor. nih.gov The development of selective h5-HT(1D) agonists is considered a promising strategy for creating antimigraine agents with potentially fewer side effects than non-selective triptans. nih.govlookchem.com To improve pharmacokinetic properties, fluorine has been incorporated into the propyl linker and piperidine ring of these compounds, which was found to reduce basicity and beneficially influence oral absorption while maintaining high affinity and selectivity for the 5-HT(1D) receptor. nih.gov

Table 2: Serotonin Receptor Activity of Selected this compound Derivatives

| Compound | Target Receptor | Activity Profile | Selectivity | Source(s) |

| L-772,405 | h5-HT(1D) | High-affinity full agonist | 170-fold over h5-HT(1B) | nih.gov |

| Analog 12a | h5-HT(1D) | Full agonist | Good selectivity over h5-HT(1B) | nih.gov |

| Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles | h5-HT(1D) | Agonist | Maintained high selectivity | nih.gov |

Nociceptin (B549756) Opioid Receptor Ligand Activity

The nociceptin opioid receptor (NOP), also known as ORL1, is another important target for indole-based compounds in CNS drug discovery. nih.gov Research into 3-substituted N-piperidinyl indoles has shown that introducing basic functional groups, such as an amine, can modestly improve NOP binding affinity. nih.gov These compounds typically exhibit moderate to high selectivity (20 to 200-fold) for the NOP receptor over the mu-opioid (MOP) receptor and act as partial agonists. nih.gov Molecular docking studies suggest that the modest increase in NOP binding affinity for a 3-aminomethyl indole derivative is due to an ionic interaction with negatively charged amino acids in the receptor's extracellular loop. nih.gov In contrast, 2-substituted N-piperidinyl indoles have been found to have improved potency at the NOP receptor and function as full agonists. nih.gov

Cholinesterase Inhibition (AChE, BChE)

In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. acgpubs.orgnih.gov A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their cholinesterase inhibitory abilities. acgpubs.org All tested compounds showed inhibitory activity against AChE, with IC₅₀ values ranging from 12.55-23.75 µM. acgpubs.org One derivative, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), was the most potent against AChE, with an IC₅₀ value of 12.55 µM, which is comparable to the standard drug rivastigmine. acgpubs.org Another compound, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), was the most effective against BChE (IC₅₀ = 17.28 µM) and acted as a dual inhibitor. acgpubs.org In a different study, quinoline (B57606) thiosemicarbazones featuring a piperidine moiety were also identified as potent dual inhibitors of both AChE and BChE. nih.gov

Table 3: Cholinesterase Inhibition by Piperidine/Piperidinone Derivatives

| Compound | Target Enzyme | IC₅₀ Value (µM) | Source(s) |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | acgpubs.org |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BChE | 17.28 | acgpubs.org |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | AChE | 18.04 | acgpubs.org |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 | nih.gov |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | 11.59 | nih.gov |

Potential in Neuroprotection and Neurotransmission Modulation

The therapeutic potential of these indole derivatives extends to neuroprotection and the modulation of key signaling pathways. A recently identified indole derivative, 2-{3-[1-(benzylsulfonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), was shown to suppress the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial in development and its aberrant activation is linked to cancers such as medulloblastoma. nih.gov LKD1214 represses Smoothened (SMO) activity by preventing its ciliary translocation and is notable for maintaining inhibitory activity against a drug-resistant SMO mutant. nih.gov This suggests a potential therapeutic role in overcoming drug resistance in Hh-dependent cancers. nih.gov

Antidepressant and Antipsychotic Properties

The interaction of this compound derivatives with serotonin receptors suggests their potential for treating mood and psychotic disorders. The development of selective 5-HT(1D) receptor agonists, while primarily aimed at migraine, constitutes a valuable tool to explore the role of this receptor in other CNS conditions. nih.gov The modulation of serotonergic pathways is a cornerstone of current antidepressant and antipsychotic therapies. nih.gov The high selectivity of compounds like L-772,405 for the h5-HT(1D) receptor offers a way to probe the specific functions of this receptor subtype, potentially leading to new therapeutic approaches for depression and psychosis with improved side-effect profiles compared to less selective agents. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the indole and piperidine core structures have demonstrated significant anti-inflammatory and immunomodulatory activities. Research into hybrid molecules containing these nuclei has shown promising results in modulating immune responses. For instance, certain indole derivatives have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines, which are key events in the inflammatory cascade. nih.govmdpi.com

One study on an N-acylhydrazone derivative of indole, JR19, found it significantly reduced leukocyte migration in both carrageenan-induced peritonitis and subcutaneous air pouch models in vivo. mdpi.com This compound also decreased the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, IL-17, and Interferon-gamma (IFN-γ). mdpi.comnih.gov The mechanism appears to involve the nitric oxide (NO) pathway, as the anti-inflammatory effect was reversed by pretreatment with an iNOS inhibitor. mdpi.com Similarly, other piperazine (B1678402) derivatives have shown the ability to reduce paw edema, cell migration, and levels of TNF-α and IL-1β in pleural exudate. nih.gov These findings underscore the potential of this chemical class to yield new anti-inflammatory agents by targeting the immune system. nih.gov

Table 1: Anti-inflammatory Activity of Selected Indole and Piperidine Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| JR19 (N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide) | Carrageenan-induced peritonitis | Reduced leukocyte migration by 59% (10 mg/kg) and 52% (20 mg/kg). | mdpi.com |

| JR19 | Subcutaneous air pouch | Reduced cell migration by 66% (10 mg/kg). | mdpi.com |

| JR19 | Cytokine Level Assay | Significantly decreased levels of IL-6, TNF-α, IL-17, and IFN-γ. | mdpi.com |

| LPSF/NN-52 & LPSF/NN-56 (Indole-imidazolidine derivatives) | Air pouch and peritonitis models | Reduction in leukocyte migration and release of TNF-α and IL-1β. | nih.gov |

| LQFM182 ((4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone) | Carrageenan-induced paw edema and pleurisy | Reduced edema formation, cell migration, and levels of IL-1β and TNF-α. | nih.gov |

Antioxidant Properties

The piperidine ring is considered a valuable scaffold for developing potent antioxidant agents. researchgate.netinnovareacademics.in Its structure allows for various substitutions that can enhance its ability to scavenge free radicals. researchgate.net Pyruvic acid, which can be incorporated into such derivatives, is also known for its antioxidant and free radical scavenging capabilities. studiamsu.md

Studies on various piperidine-containing compounds have confirmed their antioxidant potential. For example, methyl and methoxy (B1213986) substituted derivatives have displayed good antioxidant activity in DPPH, superoxide (B77818) anion, and hydroxyl radical scavenging assays. researchgate.net In one study, a newly synthesized 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone (HL) showed more potent antioxidant activity against the ABTS•+ radical cation (IC50 of 14.1 μM) than the standard antioxidant Trolox. studiamsu.md However, not all indole derivatives show strong antioxidant effects; a study of ten new indole-dipeptide conjugates found their antioxidant potencies to be relatively low in both DPPH and iron-reducing power methods when compared to standard antioxidants. researchgate.net

Table 2: Antioxidant Activity of a Piperidine Derivative

| Compound | Assay | Activity (IC50) | Comparison | Reference(s) |

|---|---|---|---|---|

| 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone (HL) | ABTS•+ radical cation scavenging | 14.1 μM | More active than Trolox | studiamsu.md |

Other Therapeutic Investigations

The Farnesoid X Receptor (FXR) is a nuclear receptor that is highly expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and carbohydrate metabolism. researchgate.netamegroups.orgnih.gov As such, FXR is a promising therapeutic target for metabolic diseases like nonalcoholic fatty liver disease (NAFLD). researchgate.netnih.gov The activation of FXR can protect against liver injury and improve insulin (B600854) sensitivity. amegroups.org

Research has led to the discovery of indole derivatives that act as FXR agonists. For instance, 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid has been identified as a novel FXR agonist for the potential treatment of dyslipidemia. researchgate.net The development of non-steroidal and non-acidic FXR modulators is an active area of research to improve pharmacokinetic profiles. nih.govmdpi.com

Table 3: Investigational Farnesoid X Receptor (FXR) Agonists

| Compound Class/Derivative | Therapeutic Target | Potential Application | Reference(s) |

|---|---|---|---|

| 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid | Farnesoid X Receptor (FXR) | Dyslipidemia | researchgate.net |

| TERN-101 | Farnesoid X Receptor (FXR) | Nonalcoholic steatohepatitis (NASH) | researchgate.net |

| Nonacidic N-acylated piperidine derivatives | Farnesoid X Receptor (FXR) | Metabolic syndrome | nih.gov |

Aromatase inhibitors are a cornerstone in the treatment of hormone receptor-positive breast cancer in post-menopausal women. nih.gov The search for new and effective aromatase inhibitors has led to the design and synthesis of novel compounds based on piperidine scaffolds.

By using the structure of a previously identified inhibitor as a lead, researchers have developed new imidazolylmethylpiperidine sulfonamides. nih.gov This work resulted in the identification of three new aromatase inhibitors with IC50 values comparable to that of the established drug letrozole. nih.gov This highlights the utility of the piperidine scaffold in designing targeted enzyme inhibitors for cancer therapy. nih.gov

Table 4: Aromatase Inhibition by Piperidine Derivatives

| Compound Class | Key Finding | Comparison | Reference(s) |

|---|---|---|---|

| Imidazolylmethylpiperidine sulfonamides | Identified three new potent aromatase inhibitors. | IC50 values similar to letrozole. | nih.gov |

The cannabinoid CB1 receptor, a key component of the endocannabinoid system, possesses an allosteric binding site that can be targeted to modulate receptor activity without the side effects associated with direct (orthosteric) activation. researchgate.netnih.gov In 2005, indole derivatives from Organon (Org27569, Org27759, and Org29647) were the first compounds identified as allosteric modulators of the CB1 receptor. researchgate.netnih.govnih.gov

These compounds act as positive allosteric modulators of agonist binding, meaning they increase the binding affinity of agonists like [3H]CP 55,940. nih.govrealmofcaring.org Conversely, they exhibit negative binding cooperativity with inverse agonists. nih.gov Functionally, however, they behave as insurmountable antagonists or negative allosteric modulators (NAMs), reducing the maximum effect of CB1 receptor agonists. nih.govrealmofcaring.org Structure-activity relationship (SAR) studies have confirmed that the indole-2-carboxamide scaffold is a robust framework for developing CB1 allosteric modulators. researchgate.netresearchgate.net

Table 5: Allosteric Modulation of CB1 Receptor by Indole Derivatives

| Compound | Effect on Agonist ([3H]CP 55,940) Binding | Functional Activity | Reference(s) |

|---|---|---|---|

| Org27569 | Positive allosteric modulator (enhances binding) | Negative allosteric modulator (insurmountable antagonist) | researchgate.netnih.govnih.govrealmofcaring.org |

| Org27759 | Positive allosteric modulator (enhances binding) | Negative allosteric modulator (insurmountable antagonist) | researchgate.netnih.govrealmofcaring.org |

| Org29647 | Positive allosteric modulator (enhances binding) | Negative allosteric modulator (insurmountable antagonist) | researchgate.netnih.govrealmofcaring.org |

The complement system, particularly the alternative pathway (AP), is implicated in the pathogenesis of various diseases, including diabetic nephropathy (DN). nih.gov Complement factor B (CFB) is a serine protease that drives the central amplification loop of the AP, making it an attractive therapeutic target. nih.gov

A specific piperidinyl indole derivative, (+)-4-((2S,4R)-1-((5-methoxy-7-methyl-1H-indol-4-yl) methyl)-4-methylpiperidin-2-yl) benzoic acid, has been identified as a potent CFB inhibitor. nih.gov This compound binds to the active fragment of CFB, inhibiting the activity of C3 convertase. nih.gov In animal models of DN, oral administration of this compound attenuated the disease's progression. nih.gov Another exemplified compound from a recent patent filing demonstrated potent inhibition of C3 spliceosome activity (IC50 = 11.2 nM) and AP-complement deposition activity (IC50 = 58.5 nM). bioworld.com

Diacylglycerol Kinase Gamma (DGKγ) Inhibition

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), playing a crucial role in cellular signaling. nih.gov The gamma isoform, DGKγ, is primarily found in the brain and is implicated in processes such as cerebellar long-term depression and dendritic development. nih.gov As such, inhibitors of DGKγ are of significant interest for research into neurological conditions.

A thorough review of the scientific literature indicates that while the broader indole scaffold has been extensively investigated for kinase inhibitory activity, specific studies detailing the evaluation of this compound derivatives against Diacylglycerol Kinase Gamma (DGKγ) are not presently available. nih.gov

However, research into structurally related indole derivatives has shown promise. For instance, a series of 3-acetyl-indole derivatives were designed and synthesized as potential imaging agents for DGKγ. researchgate.net One compound from this series, 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide, demonstrated potent inhibitory activity against DGKγ with an IC₅₀ value of 30 nM. researchgate.net This highlights the potential of the indole core as a starting point for the development of DGKγ inhibitors, though it underscores the absence of specific data for the 3-((piperidin-1-yl)methyl) substitution pattern.

Tyrosinase and α-Glucosidase Inhibition

Derivatives of this compound have been synthesized and assessed for their inhibitory potential against two key enzymes: tyrosinase and α-glucosidase. rsc.orgrsc.org Tyrosinase is a central enzyme in the biosynthesis of melanin, and its inhibition is a key strategy for treating hyperpigmentation disorders and for use in cosmetic skin-lightening products. rsc.orgnih.gov α-Glucosidase, found in the small intestine, is responsible for breaking down complex carbohydrates into glucose; its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes. colab.ws

In a study focused on creating 3-aminoalkylated indoles through a multicomponent Mannich-type reaction, several derivatives were evaluated for their biological activities. rsc.orgrsc.orgnih.gov Among the synthesized compounds was 3-(piperidin-1-ylmethyl)-1H-indole-2-carboxylic acid , which incorporates the core structure of interest.

The inhibitory activities of this compound against mushroom tyrosinase and Saccharomyces cerevisiae α-glucosidase were determined. The findings indicated that 3-(piperidin-1-ylmethyl)-1H-indole-2-carboxylic acid displayed moderate inhibitory effects on both enzymes. The results are summarized in the table below.

| Compound/Standard | Target Enzyme | IC₅₀ (µM) |

| 3-(piperidin-1-ylmethyl)-1H-indole-2-carboxylic acid | Tyrosinase | 140.2 ± 1.8 |

| Kojic Acid (Standard) | Tyrosinase | 16.7 ± 0.5 |

| 3-(piperidin-1-ylmethyl)-1H-indole-2-carboxylic acid | α-Glucosidase | 135.4 ± 1.5 |

| Acarbose (Standard) | α-Glucosidase | 132.5 ± 1.2 |

Data derived from a study on 3-aminoalkylated indoles. rsc.orgrsc.org

The results show that while the compound is active, its potency is significantly lower than the standard tyrosinase inhibitor, kojic acid. However, its inhibitory activity against α-glucosidase is comparable to that of the standard drug, acarbose, suggesting that this particular scaffold may be a promising starting point for developing new agents for managing blood glucose levels. colab.ws

Mechanism of Action Studies

Ligand-Receptor Interactions (e.g., Serotonin (B10506), NOP, CB1 Receptors)

The indole-piperidine core is a privileged structure for targeting G protein-coupled receptors (GPCRs), which play crucial roles in neurotransmission and physiological regulation.

Serotonin Receptors: Derivatives of the 3-(piperidin-1-yl)propyl-1H-indole scaffold have been identified as potent and highly selective agonists for the human 5-HT1D receptor. nih.govuniroma1.it One such derivative, L-772,405, demonstrated a high affinity for the h5-HT1D receptor with a 170-fold selectivity over the h5-HT1B receptor. uniroma1.it This selectivity is a key attribute, as it may reduce the side effects associated with less selective 5-HT1B/1D agonists used in migraine treatments. uniroma1.it The affinity of these compounds is influenced by structural modifications; for instance, fluorination of the propyl linker or the piperidine (B6355638) ring can significantly reduce the compound's basicity (pKa), which in turn can improve oral absorption while maintaining high affinity for the 5-HT1D receptor. nih.gov Other related structures, such as 3-(piperidin-3-yl)-1H-indole derivatives, have shown binding affinity for the 5-HT6 receptor subtype. nih.gov

Nociceptin (B549756)/Orphanin FQ (NOP) Receptor: The piperidinyl-indole framework is also a key structural element for ligands of the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. researchgate.net In a series of N-(4-piperidinyl)-2-indolinones, a related structural class, modifications to the piperidine nitrogen substituent were found to produce both potent NOP agonists and antagonists. nih.gov Specifically, ligands with a saturated lipophilic substituent directly linked to the piperidine nitrogen tend to be agonists, whereas those linked via a methylene (B1212753) group often act as antagonists. nih.gov Molecular modeling studies of 3-substituted N-piperidinyl indoles suggest that an aminomethyl group at the indole's 3-position can form an ionic bond with glutamate (B1630785) residues in the NOP receptor's extracellular loop, enhancing binding affinity. researchgate.net

Cannabinoid (CB1) Receptors: While direct studies on 3-((piperidin-1-yl)methyl)-1H-indole are limited, related structures show interaction with the CB1 receptor. Functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed as potent inverse agonists of the CB1 receptor, indicating the piperidine moiety is compatible with CB1 receptor binding. researchgate.net The development of peripherally selective CB1 antagonists is an area of interest to avoid the central nervous system side effects seen with brain-penetrant ligands. researchgate.net Studies of other indole-based compounds suggest that they can bind to the CB1 receptor primarily through aromatic stacking interactions. drugbank.com

Table 1: Ligand-Receptor Binding Affinities of Representative Indole-Piperidine Derivatives

| Compound/Analog | Receptor | Binding Affinity (Ki or KD) | Species/System | Reference(s) |

|---|---|---|---|---|

| L-772,405 (propyl analog) | 5-HT1D | 1.3 nM | Human (recombinant) | uniroma1.it |

| L-772,405 (propyl analog) | 5-HT1B | 220 nM | Human (recombinant) | uniroma1.it |

| Eletriptan (related indole) | 5-HT1D | 0.92 nM (KD) | Human (recombinant) | mdpi.com |

| Eletriptan (related indole) | 5-HT1B | 3.14 nM (KD) | Human (recombinant) | mdpi.com |

| 3-Aminomethyl-piperidinylindole | NOP | 3 nM (Ki) | Not Specified | researchgate.net |

| N-Cyclooctylmethyl-indolinone | NOP | 2.6 nM (Ki) | Human (CHO cells) | nih.gov |

Enzyme Inhibition Profiles (e.g., Kinases, Cholinesterases, HDAC, DHFR, Lanosterol Demethylase)

The indole-piperidine scaffold serves as a foundation for a variety of enzyme inhibitors, targeting enzymes implicated in a range of diseases from cancer to neurodegeneration.

Kinases: Indole-based structures are known kinase inhibitors. For example, indolinones substituted at the 6-position have been identified as selective inhibitors of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptor kinases, which are crucial for angiogenesis. Indole-piperazine hybrids have also been investigated as inhibitors of class I histone deacetylases (HDACs). nih.gov

Cholinesterases: Derivatives containing a piperidine or piperazine (B1678402) ring are frequently studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. wikipedia.orgresearchgate.net A series of 1-benzyl-3,5-bis(benzylidene)piperidin-4-one derivatives showed AChE inhibitory activity in the micromolar range, with a nitro-substituted compound (1d) being the most potent against AChE (IC50 = 12.55 µM). wikipedia.org Another study on quinoline (B57606) thiosemicarbazones featuring a piperidine moiety identified dual inhibitors of both AChE and BChE. researchgate.net

Histone Deacetylases (HDAC): The development of selective HDAC inhibitors is a major focus in cancer therapy. Novel indole-piperazine derivatives bearing a hydroxamic acid moiety have been synthesized as highly potent and selective HDAC6 inhibitors. nih.gov These compounds can increase the acetylation of α-tubulin, a key substrate of HDAC6. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme for DNA synthesis and a well-established target for anticancer and antimicrobial agents. mdpi.com A novel class of 4-piperidine-based thiosemicarbazones has been synthesized and shown to inhibit the DHFR enzyme, with IC50 values ranging from 13.70 µM to 47.30 µM. mdpi.comnih.gov Molecular docking studies support the interaction of these compounds with the enzyme's active site. mdpi.com

Lanosterol 14-alpha Demethylase (CYP51): This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a target for antifungal and cholesterol-lowering drugs. nih.gov While direct experimental data on the title compound is lacking, molecular docking studies have shown that indole-3-carboxylic acid conjugates exhibit encouraging binding affinity with lanosterol-14-alpha demethylase, suggesting that the indole (B1671886) core could be a valuable scaffold for designing inhibitors of this enzyme. researchgate.net

Table 2: Enzyme Inhibition by Representative Indole-Piperidine Analogs

| Compound Class/Analog | Target Enzyme | Inhibition (IC50) | Reference(s) |

|---|---|---|---|

| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM | wikipedia.org |

| 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 µM | wikipedia.org |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 µM | |

| 4-Piperidine-based thiosemicarbazone (5p) | DHFR | 13.70 µM | mdpi.com |

| Indole-piperazine hybrid (6a) | HDAC1 | 205 nM | nih.gov |

Modulation of Cellular Pathways and Signaling

By interacting with receptors and enzymes, this compound derivatives can modulate complex intracellular signaling pathways.

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is vital during embryonic development and its aberrant activation is linked to several cancers. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), was found to potently suppress the Hh pathway. It acts by repressing the activity of Smoothened (SMO), a key signal transducer in the pathway, by blocking its translocation into the primary cilia. This mechanism of action is crucial for inhibiting the growth of Hh-dependent tumors.

NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and induces a form of inflammatory cell death called pyroptosis. Dysregulation of this pathway is implicated in numerous inflammatory diseases. A chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related to the title compound, has yielded novel inhibitors of the NLRP3 inflammasome. These compounds were shown to prevent pyroptosis and IL-1β release in cellular models.

DNA Interaction Mechanisms

The indole nucleus is a well-known DNA-interacting motif, and compounds containing this scaffold can engage with DNA through various mechanisms.

Studies have shown that molecules bearing an indole nucleus can act as DNA binding agents. mdpi.com The mode of binding is often non-covalent, involving intercalation between base pairs or binding within the minor groove of the DNA helix. nih.gov For instance, some simple indole derivatives like indole-3-propionic acid have been shown to bind in the A-T rich minor groove region. mdpi.com The planarity and size of the indole ring are important features that facilitate its insertion between DNA base pairs. wikipedia.org

Furthermore, the piperidine moiety can also play a role in DNA interaction. In studies of metal complexes designed as DNA binders, protonated piperidine groups have been shown to increase affinity towards DNA through electrostatic interactions with the negatively charged phosphate (B84403) backbone. uniroma1.it Research on highly functionalized piperidines has demonstrated that their mode of binding to calf thymus DNA (ctDNA) is preferably via intercalation. nih.gov In some contexts, the presence of a piperidine ligand on a platinum-based drug was found to not significantly alter the DNA binding mode but did reduce the affinity of certain proteins to the platinated DNA, which could influence cellular responses. nih.gov The inhibition of DHFR by indole-piperidine derivatives also represents an indirect mechanism of interfering with DNA-related processes, as it depletes the precursors necessary for DNA synthesis. mdpi.com

Structure Activity Relationship Sar Studies

Impact of Substituents on Indole (B1671886) and Piperidine (B6355638) Moieties

Substitutions on both the indole and piperidine rings have profound effects on the biological activity of this class of compounds. The electronic and steric properties of these substituents can significantly alter binding affinities and functional outcomes.

On the indole moiety , the position and nature of substituents are critical. For instance, in the development of nociceptin (B549756) opioid receptor (NOP) ligands, it was found that adding basic functional groups like an amine or guanidine (B92328) to the 3-position of N-piperidinyl indoles led to a modest improvement in NOP binding affinity. nih.gov The indole nitrogen itself is a key site for modification. Indole derivatives lacking a substituent at the N1 position have been shown to exhibit strong cytoprotective properties. nih.gov Conversely, introducing substituents at the N1 position, such as tertiary amino and phenyl groups, can confer significant activity against pathogens like Staphylococcus aureus. nih.gov The position of substituents on the indole's phenyl ring also matters. A study on tetrahydro-γ-carbolines showed that replacing an 8-methoxy group with a hydrogen atom or a methyl group retained efficacy, with the 8-methyl analog conserving potency. acs.org The unique character of the indole ring, stemming from its hydrophobic and aromatic properties, allows it to engage in diverse interactions, and even minor changes like halogenation can significantly influence these properties. mdpi.com

On the piperidine moiety , substitutions can influence both potency and selectivity. In a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (a related bridged system), the introduction of a methyl group at the 1 or 3-position of the tetrahydropyridine (B1245486) ring resulted in a substantial increase in activity. acs.org However, a gem-dimethyl substitution at the 3-position had a negative impact on both potency and efficacy. acs.org The nature of the substituent on the piperidine ring can also dictate the type of biological activity. The steric and electronic effects of different substituents are key determinants in how these molecules interact with their targets. rsc.org For example, studies on piperidin-4-one derivatives show that the stereochemistry of substituents significantly affects their biological activities. nih.gov

Table 1: Impact of Indole and Piperidine Substitutions

| Moiety | Position of Substitution | Type of Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| Indole | C3 | Basic (amine, guanidine) | Modest improvement in NOP binding affinity. | nih.gov |

| Indole | N1 | None (unsubstituted) | Strong cytoprotective properties. | nih.gov |

| Indole | C2/C3 | Methyl group | Weakened hydrogenation ability of the heterocycle. | mdpi.com |

| Piperidine | C1 or C3 (on related tetrahydropyridine) | Methyl group | Considerable boost in activity. | acs.org |

| Piperidine | C3 (on related tetrahydropyridine) | Gem-dimethyl | Negatively affected potency and efficacy. | acs.org |

Positional Isomerism and Functional Efficacy (e.g., 2- vs. 3-Substitution on Indole)

The position of the piperidinyl-methyl group on the indole ring is a critical determinant of biological activity and receptor selectivity. The difference between substitution at the C2 versus the C3 position has been a key focus of SAR studies.

In a notable study on N-piperidinyl indoles as nociceptin opioid receptor (NOP) ligands, a significant divergence in activity was observed between C2 and C3 substituted analogs. nih.gov Generally, 3-substituted N-piperidinyl indoles were found to be NOP partial agonists with high binding affinity and modest to high selectivity for NOP over the mu-opioid receptor (MOP). nih.gov For instance, the 3-aminomethyl-piperidinylindole was a high-affinity NOP partial agonist. nih.gov

In stark contrast, the corresponding 2-substituted N-piperidinyl indoles displayed significantly enhanced binding affinity at the MOP receptor. nih.gov Several 2-substituted analogs showed subnanomolar affinity for MOP. nih.gov This switch in selectivity is a dramatic example of how positional isomerism dictates functional efficacy. While both 2- and 3-substituted indoles could achieve subnanomolar binding affinity at the NOP receptor, the 2-substituted isomers consistently showed a more pronounced affinity for MOP, as well as for delta-opioid (DOP) and kappa-opioid (KOP) receptors, compared to their 3-substituted counterparts. nih.gov

This suggests that the spatial arrangement of the piperidine moiety relative to the indole core dictates the orientation of the molecule within the binding pockets of different opioid receptors, leading to differential selectivity.

Table 2: Comparison of 2- vs. 3-Substituted N-Piperidinyl Indoles

| Substitution Position | Primary Receptor Profile | MOP Receptor Affinity | NOP/MOP Selectivity | Reference |

|---|---|---|---|---|

| C3 | NOP Partial Agonist | Lower | Modest to High (up to 200-fold) | nih.gov |

| C2 | NOP/MOP Ligand | Significantly Higher | Lower | nih.gov |

Influence of Linker Length and Nature

The linker connecting the indole and piperidine moieties, which is a simple methylene (B1212753) (-CH2-) group in the parent compound, plays a crucial role in determining the molecule's biological properties. Variations in the linker's length and chemical nature can significantly impact target binding and cell permeability.

The chemical nature of the linker is equally important. Replacing the simple alkyl chain with more complex functionalities like amide or urea (B33335) linkages introduces different physicochemical properties, such as hydrogen bonding capacity and rigidity. A study on indole-piperidine hybrids functionalized with piperidin-4-yl-benzamide and piperidin-4-yl-urea moieties revealed that these compounds exhibited notable anticancer activity. researchgate.net The urea and amide groups can form specific hydrogen bonds within a receptor's binding site, potentially enhancing affinity and altering the mode of action. The introduction of these groups can also influence properties like solubility and metabolic stability.

Stereochemical Implications on Biological Activity and Selectivity

Chirality is a fundamental aspect of molecular recognition in biological systems. For derivatives of 3-((piperidin-1-yl)methyl)-1H-indole, stereochemistry can have a pivotal impact on target binding, potency, and selectivity. nih.gov The introduction of a chiral center, often on the piperidine ring or a substituent, can lead to enantiomers or diastereomers with markedly different biological profiles.

A study that successfully synthesized enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives demonstrated the importance of absolute configuration. nih.gov The distinct spatial arrangement of the indole and piperidine rings in each enantiomer can lead to differential interactions with chiral biological targets like enzymes and receptors. It has been generally observed that for many classes of compounds, stereochemistry is a key driver for both potency and pharmacokinetics. nih.gov

In research on related tetrahydro-pyrido[4,3-b]indoles, a significant difference in biological activity (over 100-fold) was observed between chiral analogues. acs.org The (R)-enantiomer (the eutomer) retained the high potency of the racemic mixture, while the (S)-enantiomer (the distomer) showed a marked loss in potency. acs.org This underscores that only one enantiomer may fit optimally into a specific binding site. The stereochemical arrangement affects not only direct target binding but can also influence processes like transport across cell membranes, which can be stereospecific. nih.gov

Table 3: Effect of Stereochemistry on Activity of a Related Tetrahydro-pyrido[4,3-b]indole

| Compound | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Observation | Reference |

|---|---|---|---|---|

| Racemic Mixture (33) | 0.022 µM | 1.39 | High potency and efficacy. | acs.org |

| (R)-enantiomer (39) | 0.017 µM | 1.34 | Retained high potency (eutomer). | acs.org |

| (S)-enantiomer (40) | 1.1 µM | 1.31 | >100-fold loss in potency (distomer). | acs.org |

Role of Bridging and Ring Systems

Incorporating the core scaffold into more complex bridged or fused ring systems is a common strategy to enhance affinity and selectivity by constraining the molecule's conformation. This pre-organization reduces the entropic penalty upon binding to a target.

One such modification involves creating a fused ring system between the indole and piperidine moieties, leading to structures like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, also known as tetrahydro-γ-carbolines. acs.org These rigid analogs have been successfully explored as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org The rigidity of the fused system helps to orient the key pharmacophoric elements in a defined spatial arrangement, which can lead to a significant boost in activity compared to more flexible, non-bridged analogs. acs.org

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding

The binding of this compound derivatives to their biological targets is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen bonding is critical for both affinity and specificity. The indole N-H group is a potent hydrogen bond donor. mdpi.com Studies on related systems have shown that this N-H group can participate in a secondary hydrogen bond network, which provides extra stabilization to molecular assemblies. rsc.org The nitrogen atom on the piperidine ring typically acts as a hydrogen bond acceptor. Furthermore, substituents introduced onto either ring can add new hydrogen bonding capabilities. Visualizing these interactions through methods like LigPlot reveals that ligands often form multiple hydrogen bonds with key residues in a receptor's active site. researchgate.net

Computational and in Silico Investigations

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For derivatives and analogs of 3-((piperidin-1-yl)methyl)-1H-indole, docking studies have been instrumental in rationalizing biological activity and guiding the design of more potent and selective compounds.

Research on a library of 3-(N-alkyl/aryl piperidyl) indole (B1671886) derivatives has utilized molecular docking to explore their interactions with various receptors, including serotonin (B10506) (5-HT), histamine (B1213489) H1, and C-C chemokine receptor 2 (CCR2). researchgate.net These studies revealed that compounds with aliphatic chains on the piperidyl nitrogen, such as 4a , 4b , 4i , 4k , and 4l , exhibited significant interactions within the binding sites of 5-HT and H1 receptors. researchgate.net The binding modes highlighted both bonded and non-bonded interactions with crucial amino acid residues, with binding energies comparable to the natural ligands of the targets. researchgate.net

In another study, new 3-ethyl-1H-indole derivatives were investigated as potential selective cyclooxygenase-2 (COX-2) inhibitors. Molecular docking predicted strong binding affinities, with scores ranging from -11.35 to -10.40 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com For instance, compound IIb was identified as the most potent, forming key hydrogen bonds with ALA527, ARG120, TYR355, and LYS360 in the COX-2 active site. ajchem-a.com

Furthermore, docking studies on 3-indolylpropyl derivatives targeting the 5-HT1A receptor showed that the most potent compounds, 11b and 11d , established a critical coulombic interaction between the protonated nitrogen of their piperazine (B1678402) ring and the Asp116 residue, a well-documented interaction for 5-HT1A receptor ligands. uchile.cl This highlights the importance of the basic nitrogen atom in the piperidine (B6355638)/piperazine ring for anchoring the ligand within the receptor pocket.

| Compound/Analog | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| 3-(N-alkyl/aryl piperidyl) indoles | Serotonin (5HT) & H1 Receptors | Not specified | Comparable to natural ligands | researchgate.net |

| Compound IIb (3-ethyl-1H-indole derivative) | Cyclooxygenase-2 (COX-2) | ALA527, ARG120, TYR355, LYS360 | -11.35 | ajchem-a.com |

| Compound 11b & 11d (3-indolylpropyl derivatives) | 5-HT1A Receptor | Asp116 | Not specified (High affinity) | uchile.cl |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a deeper understanding of binding stability, conformational changes, and the role of solvent.

MD simulations were performed on aryl formyl piperidine derivatives targeting the monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in depression. mdpi.com These simulations, running for 200 nanoseconds, were used to assess the stability of the protein-inhibitor complexes and calculate binding free energies using the Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method. mdpi.com The results indicated that the stability of the complex and the inhibitor's binding mode were influenced by conformational changes in the flexible "lid" domain of the enzyme, which in turn were affected by the substituents on the piperidine ring. mdpi.com

In a different context, MD simulations of indolicidin, a tryptophan-rich antimicrobial peptide containing an indole moiety, were used to study its association with model lipid bilayers. nih.gov These simulations confirmed that the peptide partitions into the membrane-solution interface and adopts a boat-shaped conformation. The study revealed persistent hydrogen bonds between the peptide's backbone and side chains with the phosphate (B84403) and glycerol (B35011) components of the lipid headgroups, providing a molecular basis for its membrane-disrupting activity. nih.gov

For a series of newly synthesized thiazolo[3,2-a]pyridine derivatives investigated as potential anti-diabetic agents, a 100-ns MD simulation was used to examine the stability of the ligand-protein complex. The root-mean-square deviation (RMSD) of the ligand was calculated to assess its firmness within the α-amylase binding site, confirming the stability of the docked pose. nih.gov

| System Studied | Simulation Length | Key Findings | Reference |

| Aryl formyl piperidine derivatives with MAGL | 200 ns | Inhibitor binding is affected by conformational changes in the enzyme's flexible lid domain. | mdpi.com |

| Indolicidin with lipid bilayers | 50 ns | Peptide localizes at the membrane interface, forming a stable boat-shaped conformation. | nih.gov |

| Thiazolo[3,2-a]pyridine derivative with α-amylase | 100 ns | Confirmed the stability of the ligand-protein complex via RMSD analysis. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for optimizing lead compounds and predicting the activity of novel molecules.

A 2D-QSAR study was conducted on a series of 3,5-disubstituted indole derivatives as inhibitors of Pim1 kinase, a target in hematological cancers. The resulting model, developed using partial least squares regression, demonstrated high predictive accuracy (R²test = 0.96), indicating a strong correlation between the structural descriptors and the inhibitory activity.

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for novel indole derivatives targeting the serotonin transporter (SERT). nih.gov The models yielded high correlation coefficients (r²ncv of 0.967 for CoMFA and 0.959 for CoMSIA), suggesting excellent predictive power. The contour maps generated from these models provided insights into how steric and electrostatic fields around the molecules influence their binding affinity, guiding future design efforts. nih.gov

QSAR and molecular docking were also applied to isatin (B1672199) and indole derivatives as inhibitors of the 3C-like protease (3CLpro) of SARS coronaviruses. nih.govresearchgate.net The models were developed using Monte Carlo optimization and helped in identifying key structural features required for potent inhibitory activity, leading to the introduction of new potential lead compounds. nih.govresearchgate.net

| Indole Derivative Series | Target | QSAR Model Type | Key Statistical Parameter | Reference |

| 3,5-Disubstituted indoles | Pim1 Kinase | 2D-QSAR (Partial Least Squares) | R²test = 0.96 | |

| Novel indole derivatives | Serotonin Transporter (SERT) | 3D-QSAR (CoMFA/CoMSIA) | r²ncv = 0.967 (CoMFA) | nih.gov |

| Isatin and indole-based compounds | SARS CoV 3CLpro | QSAR (Monte Carlo optimization) | Not specified | nih.govresearchgate.net |

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest.

A ligand-based virtual screening approach was successfully used to discover new indole derivatives as inhibitors of Mycobacterium tuberculosis DNA gyrase ATPase. nih.govacs.org Starting with a known active indole lead compound (G24 ), a similarity search of the Specs database yielded several potent hits, including the indole derivative 14 . nih.govacs.org This demonstrates the power of using existing active scaffolds to identify novel chemotypes with improved potency. nih.govacs.org

In a separate effort, structure-based virtual screening led to the identification of indole acylguanidines as potent inhibitors of β-secretase (BACE1), a key target in Alzheimer's disease. researchgate.net The initial screening identified a fragment hit which was then optimized based on its docked conformation in the BACE1 active site, leading to the design of more potent inhibitors. researchgate.net

Similarly, virtual screening of an in-house library of piperidine-based compounds was conducted to identify potential inhibitors for COVID-19 targets. researchgate.netsciengpub.ir This process allows for the rapid computational evaluation of many compounds, saving time and resources by prioritizing which molecules should be synthesized and tested in the lab. sciengpub.ir

| Screening Method | Target | Compound Class Identified | Key Finding | Reference |

| Ligand-Based Virtual Screening | M. tuberculosis DNA gyrase | Indole derivatives | Identified compound 14 with potent inhibitory activity (IC₅₀ = 0.08 µM). | nih.govacs.org |

| Structure-Based Virtual Screening | β-secretase (BACE1) | Indole acylguanidines | Identified a novel class of potent BACE1 inhibitors. | researchgate.net |

| Virtual Screening | COVID-19 targets | Piperidine-based compounds | Rapidly identified potential lead compounds from an existing library. | researchgate.netsciengpub.ir |

In Silico ADME Prediction and Analysis

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery. These computational models help to identify and eliminate drug candidates with poor pharmacokinetic profiles early in the development process.

A comprehensive in silico ADMET (ADME and Toxicity) profiling was performed on a library of piperidine-based oxidosqualene cyclase (OSC) inhibitors. researchgate.net Using tools like SwissADME and pkCSM, researchers predicted key parameters such as oral bioavailability, blood-brain barrier (BBB) permeability, and interactions with cytochrome P450 (CYP) enzymes. The study found that most of the piperidine-based compounds exhibited favorable physicochemical properties and high predicted gastrointestinal absorption, supporting their potential as drug candidates. researchgate.net

In another study focusing on melatonin (B1676174) and its derivatives, in silico tools were used to predict their metabolism. nih.gov Molecular docking into the active site of the CYP1A2 enzyme suggested that the addition of certain lipophilic groups could obstruct the primary site of metabolism on the indole ring, potentially prolonging the compound's half-life. nih.gov

For a series of conformationally restricted cannabinoid receptor agonists with indole cores, in silico evaluation of molecular descriptors like LogP and topological polar surface area (tPSA) was conducted. acs.org The predictions suggested that the new cyclic analogs possessed favorable profiles for CNS-targeted therapeutics, with excellent predicted BBB permeability according to the BOILED-egg model. acs.org These early computational assessments are crucial for designing compounds with desirable drug-like properties. acs.org

| Compound Class | Prediction Tools | Key ADME Properties Predicted | General Findings | Reference |

| Piperidine-based OSC inhibitors | SwissADME, pkCSM, admetSAR | Oral bioavailability, BBB permeability, CYP interactions, toxicity | Favorable physicochemical properties and high GI absorption. | researchgate.net |

| Melatonin (indole) derivatives | Not specified (Docking-based) | Metabolism by CYP1A2 | Lipophilic groups can block metabolism at the indole ring. | nih.gov |

| Indole-based CB2 agonists | Not specified | LogP, tPSA, BBB permeability (BOILED-egg model) | Conformationally restricted analogs show favorable profiles for CNS targeting. | acs.org |

Preclinical Evaluation and Translational Research

In Vitro Efficacy and Selectivity Assays

The in vitro evaluation of Gramine and its derivatives has demonstrated significant activity against cancer cell lines, bacteria, and viruses. These studies are fundamental in identifying the specific cellular pathways and molecular targets modulated by these compounds.

Gramine has shown notable cytotoxic effects on human breast cancer cell lines. Specifically, it inhibited the growth of MDA-MB-231 and MCF-7 cells with IC50 values of 15.3 µM and 10.6 µM, respectively. ncats.io Further studies using Gramine-loaded polyvinyl alcohol (PVA) coated iron oxide nanoparticles demonstrated significant antiproliferative activity against the HCT-116 human colon cancer cell line, with an IC50 value of 25 µg/mL. ijper.orgnih.gov This formulation induced cytotoxicity by elevating oxidative stress indicators, leading to the disruption of cellular function and mitochondrial membrane integrity. ijper.org A separate hybrid molecule derived from Gramine exhibited potent activity against MGC803 human gastric cancer cells with an IC50 of 3.74 μM. nih.gov

In the realm of infectious diseases, Gramine has demonstrated antibacterial properties. It effectively inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 16.92 µg/mL and 6.26 µg/mL, respectively. nih.gov Furthermore, Gramine has been shown to act as a chemosensitizer; it significantly potentiates the activity of the antibiotic tigecycline (B611373) against Klebsiella pneumoniae, including in biofilms and persister cells. nih.gov The mechanism for this synergistic activity involves the disruption of the proton motive force and inhibition of bacterial efflux pumps. nih.gov

While the parent compound Gramine did not exhibit direct antiviral activity against Enterovirus 71 (EV71), a series of its derivatives were found to be effective inhibitors of EV71 replication. mdpi.com The most potent derivative, compound 4s, which contains pyridine (B92270) and benzothiazole (B30560) units, was shown to profoundly inhibit viral RNA replication and protein synthesis. mdpi.com This highlights the potential for structural modification of the Gramine scaffold to develop potent antiviral agents. mdpi.com

In Vitro Efficacy of Gramine and Its Derivatives

Summary of the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values from various in vitro studies.

| Compound | Assay Type | Target | IC50 / MIC | Source |

|---|---|---|---|---|

| Gramine | Cytotoxicity | MDA-MB-231 Breast Cancer Cells | 15.3 µM | ncats.io |

| Gramine | Cytotoxicity | MCF-7 Breast Cancer Cells | 10.6 µM | ncats.io |

| Gramine-loaded Nanoparticles | Cytotoxicity | HCT-116 Colon Cancer Cells | 25 µg/mL | ijper.orgnih.gov |

| Gramine Derivative (79c) | Cytotoxicity | MGC803 Gastric Cancer Cells | 3.74 µM | nih.gov |

| Gramine | Antibacterial | Escherichia coli | 16.92 µg/mL (MIC) | nih.gov |

| Gramine | Antibacterial | Staphylococcus aureus | 6.26 µg/mL (MIC) | nih.gov |

| Gramine Derivative (4s) | Antiviral | Enterovirus 71 (EV71) | Potent Inhibition | mdpi.com |

In Vivo Efficacy Studies in Disease Models

The therapeutic potential of Gramine and its derivatives has been further explored in various animal models, demonstrating efficacy in conditions such as neurodegenerative disease, cardiac hypertrophy, and bacterial infections.

A Gramine derivative, ITH12657 (1-benzyl-5-methyl-3-(piperidin-1-ylmethyl-1H-indole)), has shown significant neuroprotective properties in a rat model of N-methyl-D-aspartate (NMDA)-induced retinal excitotoxicity, a model relevant to glaucoma. nih.gov Subcutaneous administration of ITH12657 resulted in significant preservation of retinal thickness and functional protection of retinal ganglion cells against excitotoxic death. nih.gov

In a murine model of pathological cardiac hypertrophy induced by transverse aortic constriction (TAC), Gramine administration significantly mitigated the development of myocardial hypertrophy, interstitial fibrosis, and cardiac dysfunction. researchgate.net The mechanism underlying this cardioprotective effect was linked to the transforming growth factor β (TGFβ) signaling pathway. researchgate.net

Furthermore, Gramine has demonstrated efficacy in animal infection models. It was shown to effectively restore the activity of tigecycline against K. pneumoniae carrying the tmexCD1-toprJ1 resistance gene cluster in multiple infection models. nih.gov In another study, in vivo experiments indicated that Gramine could alleviate microglia activation and promote motor function recovery, potentially through the NF-κB pathway, suggesting a role in managing neuroinflammation associated with central nervous system injuries. researchgate.net

In Vivo Efficacy of Gramine and Its Derivatives

A summary of findings from in vivo studies using various disease models.

| Compound | Disease Model | Animal Model | Key Findings | Source |

|---|---|---|---|---|

| ITH12657 (Gramine Derivative) | NMDA-Induced Retinal Excitotoxicity (Glaucoma) | Sprague Dawley Rat | Preserved retinal thickness and function; protected retinal ganglion cells. | nih.gov |

| Gramine | Pathological Cardiac Hypertrophy (TAC model) | Mouse | Mitigated myocardial hypertrophy, fibrosis, and cardiac dysfunction. | researchgate.net |

| Gramine | Bacterial Infection (Tigecycline-Resistant K. pneumoniae) | Animal Models | Restored tigecycline efficacy. | nih.gov |

| Gramine | Neuroinflammation | In vivo models | Alleviated microglia activation and promoted motor function recovery. | researchgate.net |

Pharmacokinetic Profiling (excluding dosage/administration)